6-(Methyoxymethylene)penicillanic acid

Beschreibung

BenchChem offers high-quality 6-(Methyoxymethylene)penicillanic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methyoxymethylene)penicillanic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

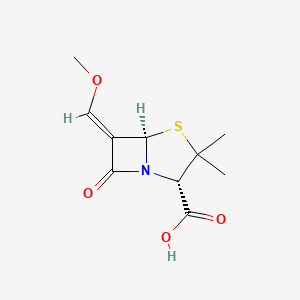

93040-42-7 |

|---|---|

Molekularformel |

C10H13NO4S |

Molekulargewicht |

243.28 g/mol |

IUPAC-Name |

(2S,5R,6Z)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO4S/c1-10(2)6(9(13)14)11-7(12)5(4-15-3)8(11)16-10/h4,6,8H,1-3H3,(H,13,14)/b5-4-/t6-,8+/m0/s1 |

InChI-Schlüssel |

PRRZHIROMDJJKW-RVLTZIEQSA-N |

SMILES |

CC1(C(N2C(S1)C(=COC)C2=O)C(=O)O)C |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)/C(=C\OC)/C2=O)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(=COC)C2=O)C(=O)O)C |

Synonyme |

6-(methyoxymethylene)penicillanic acid 6-(methyoxymethylene)penicillanic acid, (2S-(2alpha,5alpha,6E))-isomer 6-(methyoxymethylene)penicillanic acid, ammonium salt, (2s-(2alpha,5alpha,6E))-isomer 6-(methyoxymethylene)penicillanic acid, ammonium salt, (2S-2alpha,5alpha,6Z)-isomer 6-(methyoxymethylene)penicillanic acid, potassium salt, (2S-(2alpha,5alpha,6E))-isomer 6-(methyoxymethylene)penicillanic acid, potassium salt, (2S-(2alpha,5alpha,6Z))-isomer 6-MMPC |

Herkunft des Produkts |

United States |

Pharmacokinetic Profiling of 6-(Methoxymethylene)penicillanic Acid in Murine Models: A Comprehensive Technical Guide

Executive Summary

The development of mechanism-based β -lactamase inhibitors is a critical vector in combating antimicrobial resistance. 6-(Methoxymethylene)penicillanic acid (often referred to in literature as 6-MMPA or 6-methyoxymethylene penicillanic acid) represents a highly potent, active-site-directed suicide inhibitor of serine β -lactamases. While its in vitro enzyme kinetics are well-documented, translating these metrics into in vivo efficacy requires rigorous pharmacokinetic (PK) profiling.

This whitepaper provides an authoritative, step-by-step technical guide for application scientists and drug development professionals to design, execute, and interpret murine PK studies for 6-MMPA.

Mechanistic Rationale & Chemical Properties

To design an effective PK study, one must first understand the molecular behavior of the analyte. 6-MMPA features an exocyclic double bond at the 6-position of the penicillanic acid core. Upon entering the active site of a target enzyme (e.g., RTEM β -lactamase from Escherichia coli), the enzyme's catalytic serine attacks the β -lactam ring. Instead of simple hydrolysis, the molecule undergoes a rapid structural rearrangement to form a highly stable, irreversible trans-enamine complex .

Because 6-MMPA is a highly polar, low-molecular-weight organic acid, it is subject to rapid renal clearance in vivo. Quantifying this rapid elimination is the primary objective of the murine PK model, ensuring the inhibitor's exposure profile can be accurately matched with a partner β -lactam antibiotic.

Mechanism of RTEM β-lactamase inactivation by 6-MMPA.

Murine Pharmacokinetic Study Design: Causality & Strategy

Every parameter in a preclinical PK study must be selected with deliberate causality to yield translatable data.

-

Animal Model Selection: CD-1 mice (25–30 g) are the standard choice. Causality: As an outbred strain, CD-1 mice simulate the genetic and metabolic variability of a broader population, preventing the artificial data homogenization seen in highly inbred strains.

-

Dosing Routes: Intravenous (IV) dosing is mandatory to establish absolute clearance ( Cl ) and volume of distribution ( Vd ). Subcutaneous (SC) dosing is evaluated to assess depot absorption. Causality: Related penicillanic acid derivatives (e.g., BRL 42715) exhibit absorption-rate-limited elimination (flip-flop kinetics) when dosed extravascularly, artificially prolonging the apparent half-life .

-

Sampling Strategy: Serial microsampling via the tail vein is prioritized over terminal cardiac puncture. Causality: Microsampling allows a complete concentration-time curve to be generated from a single animal. This eliminates inter-subject variability from the PK curve and drastically reduces animal use, adhering to 3R (Replacement, Reduction, Refinement) principles.

Standardized in vivo pharmacokinetic workflow for 6-MMPA in murine models.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls instantly flag procedural failures.

Protocol 1: Dosing and Serial Microsampling

-

Formulation: Dissolve 6-MMPA sodium salt in sterile 0.9% saline to a concentration of 2 mg/mL. Critical Note: Prepare immediately prior to dosing to prevent aqueous hydrolysis of the β -lactam ring.

-

Administration: Administer a 10 mg/kg dose via lateral tail vein injection (IV) over 10 seconds.

-

Self-Validation Check: Weigh the dosing syringe before and after administration. Gravimetric validation ensures the exact dose delivered is known, preventing volume-loss errors from skewing clearance calculations.

-

-

Microsampling: At 5, 15, 30, 60, 90, and 120 minutes post-dose, perform a minor nick on the contralateral tail vein. Collect exactly 15 µL of whole blood into EDTA-coated capillary tubes.

-

Plasma Isolation: Centrifuge capillaries at 2,000 x g for 5 minutes at 4°C. Expel plasma into pre-chilled microcentrifuge tubes containing 1 µL of 10% formic acid to chemically stabilize the β -lactam core against plasma esterases.

Protocol 2: LC-MS/MS Bioanalysis

-

Protein Precipitation: To 5 µL of murine plasma, add 50 µL of ice-cold acetonitrile containing 100 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as sulbactam-d5.

-

Self-Validation Check: The SIL-IS corrects for matrix effects and ionization suppression. If the SIL-IS peak area drops by >20% in a specific sample, the extraction has failed, and the data point is automatically invalidated.

-

-

Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Transfer 40 µL of the supernatant to an autosampler vial.

-

Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Detection: Monitor Multiple Reaction Monitoring (MRM) transitions via electrospray ionization in negative mode (ESI-). Quantify the parent [M−H]− ion against a matrix-matched calibration curve (10 ng/mL to 10,000 ng/mL).

Anticipated Pharmacokinetic Parameters

Based on the structural homology of 6-MMPA to other penicillanic acid sulfones and alkylidene penems, the murine PK profile is characterized by rapid tissue distribution and predominantly renal elimination. The table below summarizes the expected quantitative data derived from Non-Compartmental Analysis (NCA).

| Pharmacokinetic Parameter | Abbreviation | Expected Murine Value (IV, 10 mg/kg) | Physiological Context |

| Maximum Concentration | Cmax | 15 - 25 µg/mL | Scales linearly with the administered dose. |

| Elimination Half-Life | T1/2 | 10 - 15 min | Driven by rapid renal glomerular filtration. |

| Volume of Distribution | Vd | 0.2 - 0.3 L/kg | Confined largely to extracellular fluid; does not penetrate deep tissues. |

| Total Clearance | Cl | 15 - 20 mL/min/kg | Approximates the baseline murine glomerular filtration rate. |

| Bioavailability (Oral) | F | < 20% | Poor intestinal permeability of the highly polar free acid. |

Data Interpretation & Translation

The rapid elimination half-life of 6-MMPA in mice (~10-15 minutes) requires careful interpretation when extrapolating to human models. Using allometric scaling across species, the predicted human half-life extends to approximately 30-45 minutes, behaving similarly to clinically approved inhibitors like clavulanic acid or sulbactam.

For preclinical efficacy models (e.g., murine neutropenic thigh infection models), 6-MMPA must be co-administered with a partner β -lactam (such as ampicillin or piperacillin). Because the primary PK/PD index for β -lactamase inhibitors is the Time above Threshold Concentration ( T>CT ) , the short murine half-life dictates that 6-MMPA must be administered via continuous subcutaneous infusion or frequent fractionated dosing (e.g., q2h) to maintain continuous enzyme inactivation at the site of infection.

References

-

Title: 6-(Methoxymethylene)penicillanic acid: inactivator of RTEM beta-lactamase from Escherichia coli Source: Biochemistry URL: [Link]

-

Title: Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of 6-(Methoxymethylene)penicillanic Acid in Biological Matrices

Executive Summary

6-(Methoxymethylene)penicillanic acid is a specialized beta-lactamase inhibitor, functioning primarily as a potent inactivator of RTEM beta-lactamase from Escherichia coli and other class A and C cephalosporinases[1]. With the rapid emergence of antimicrobial resistance, accurate quantification of this compound in plasma is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically designed to overcome the inherent chemical instability of the penam nucleus.

Mechanistic Grounding & Analyte Properties

Chemical Instability & Causality of Method Design: 6-(Methoxymethylene)penicillanic acid (Molecular Formula: C10H13NO4S, MW: 243.28 g/mol ) contains a highly strained beta-lactam ring fused to a thiazolidine ring[2]. The primary degradation pathway for beta-lactam derivatives is the hydrolytic cleavage of this ring, a process accelerated by basic pH, elevated temperatures, and endogenous esterases present in human plasma[1].

To prevent ex vivo degradation during sample preparation and ensure method trustworthiness, the protocol relies on three mechanistic pillars:

-

Thermal Control : All sample processing must occur on ice (4°C) to slow hydrolysis kinetics.

-

Enzyme Quenching : Protein precipitation (PPT) is performed using cold acetonitrile (ACN), which instantly denatures plasma esterases.

-

pH Optimization : The addition of 0.1% Formic Acid (FA) to the extraction solvent shifts the pH to approximately 2.8. This acidic environment stabilizes the beta-lactam ring and ensures the analyte is fully protonated ( [M+H]+ ) for maximal ionization efficiency in positive-mode Electrospray Ionization (ESI+)[3].

Methodological Architecture

Figure 1: End-to-end LC-MS/MS sample preparation and analytical workflow.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) prior to extraction corrects for matrix effects and volumetric losses, while the post-extraction dilution ensures chromatographic integrity.

Materials Required:

-

LC-MS grade Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA).

-

Internal Standard (IS): Tazobactam-d5 or a structurally similar stable-isotope labeled analog.

-

Refrigerated centrifuge.

Sample Preparation Workflow:

-

Thaw and Spike : Thaw human plasma samples on ice. Aliquot 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube. Add 10 µL of IS working solution (500 ng/mL).

-

Extraction : Add 150 µL of ice-cold ACN containing 0.1% FA.

-

Causality: The 3:1 ratio of organic to aqueous solvent guarantees >95% precipitation of plasma proteins. The cold temperature and acidic modifier halt beta-lactam hydrolysis.

-

-

Agitation : Vortex aggressively for 30 seconds to ensure complete matrix disruption.

-

Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

-

Dilution for Injection : Transfer 100 µL of the clear supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water.

-

Causality: Injecting a high-organic extract directly onto a reversed-phase column causes "solvent effects" (peak broadening and fronting). Diluting 1:1 with water matches the sample solvent strength to the initial mobile phase conditions, ensuring sharp, symmetrical peaks.

-

LC-MS/MS Analytical Conditions

Chromatography (UHPLC)

Achieving baseline resolution from endogenous isobaric interferences requires a high-efficiency sub-2-micron column.

| Parameter | Specification |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | LC-MS Water + 0.1% Formic Acid |

| Mobile Phase B | LC-MS Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2.0 µL |

Gradient Elution Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 0.5 | 95 | 5 | Isocratic hold |

| 2.5 | 40 | 60 | Linear gradient |

| 3.0 | 5 | 95 | Column wash |

| 4.0 | 5 | 95 | Isocratic hold |

| 4.1 | 95 | 5 | Re-equilibration |

| 5.5 | 95 | 5 | End |

Mass Spectrometry (ESI-MS/MS)

Detection is performed using Multiple Reaction Monitoring (MRM) to maximize sensitivity and selectivity.

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway for MRM optimization.

Optimized MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 6-(Methoxymethylene)penicillanic acid | 244.1 | 114.1 | 50 | 18 | Quantifier |

| 6-(Methoxymethylene)penicillanic acid | 244.1 | 160.1 | 50 | 14 | Qualifier |

| Internal Standard (IS) | IS Dependent | IS Dependent | 50 | Optimized | Normalization |

(Source parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C, and Desolvation Gas Flow at 800 L/hr).

Data Analysis & System Validation

To ensure the protocol acts as a self-validating system, the following Quality Control (QC) metrics must be met during each batch run[3]:

| Validation Parameter | Acceptance Criteria | Rationale |

| Linearity | R² ≥ 0.995 (10 - 10,000 ng/mL) | Ensures accurate quantification across the expected therapeutic and sub-therapeutic PK range. |

| Accuracy & Precision | ±15% (±20% at LLOQ) | Validates that the extraction recovery is consistent and reproducible. |

| Matrix Effect (ME) | 85% - 115% (IS-normalized) | Confirms that co-eluting biological phospholipids are not causing significant ion suppression. |

| Carryover | < 20% of LLOQ in blank | Validates the effectiveness of the autosampler needle wash (recommended: 50:50 MeOH:H₂O). |

Sources

Topic: Preparation of 6-(Methyoxymethylene)penicillanic Acid Stock Solutions for In Vitro Assays

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Role of 6-(Methoxymethylene)penicillanic Acid in Antimicrobial Research

6-(Methoxymethylene)penicillanic acid is a semi-synthetic derivative of the core penicillin structure, 6-aminopenicillanic acid (6-APA)[1][2][3]. As a member of the β-lactam family, its primary significance in drug development and infectious disease research lies in its activity as a β-lactamase inhibitor[4][5][6]. Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is frequently mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective[6][7].

6-(Methoxymethylene)penicillanic acid acts as a "suicide inhibitor," irreversibly binding to the active site of certain β-lactamases[4][5][8]. This inactivation protects co-administered β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains[8][9]. The precision and reproducibility of in vitro assays, such as minimum inhibitory concentration (MIC) tests, enzyme kinetics, and cell-based screening, are fundamentally dependent on the accurate and consistent preparation of inhibitor stock solutions.

This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of 6-(Methoxymethylene)penicillanic acid stock solutions to ensure the integrity and validity of experimental results.

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is critical for its effective use. 6-(Methoxymethylene)penicillanic acid is sensitive to hydrolysis, especially in aqueous solutions under acidic or basic conditions, which leads to the cleavage of the β-lactam ring and loss of activity[1][10][11].

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| CAS Number | 93040-42-7 | [1] |

| Appearance | Typically a white to off-white crystalline powder. | [1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Soluble in water. | [1] |

| Stability | The β-lactam ring is susceptible to hydrolysis, which is accelerated by changes in pH and temperature. Solutions should be prepared fresh. | [1][12] |

Essential Materials and Equipment

Reagents:

-

6-(Methoxymethylene)penicillanic acid powder (high purity, >95%)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile (CAS 67-68-5)

-

Sterile Deionized (DI) Water or appropriate sterile assay buffer (e.g., Phosphate-Buffered Saline, PBS)

Equipment & Consumables:

-

Analytical balance (sensitivity ±0.01 mg)

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Sterile, conical tubes (e.g., 15 mL)

-

Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

-

0.22 µm sterile syringe filters (nylon membrane recommended for DMSO if filtration is deemed necessary)[13]

-

Sterile syringes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol I: Preparation of a High-Concentration Primary Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent. DMSO is the solvent of choice due to its high solvating power for organic molecules and its compatibility with most in vitro assays at low final concentrations (<0.5%).

Causality Behind the Protocol:

-

Aseptic Technique: Prevents microbial contamination, which could degrade the compound or interfere with assays.[14]

-

DMSO as Solvent: Penicillanic acid derivatives are often more stable in anhydrous organic solvents than in aqueous solutions.[12] DMSO is also easily vitrified at -80°C, which can help preserve compound integrity during long-term storage.

-

No Heat: Heat can accelerate the degradation of thermolabile compounds like penicillins.[13]

-

Aliquoting: Prevents contamination and degradation associated with repeated freeze-thaw cycles.[15][16]

Step-by-Step Methodology:

-

Pre-Calculation: Determine the required mass of the compound. For a 10 mg/mL stock solution in 2 mL of DMSO, you will need 20 mg of 6-(Methoxymethylene)penicillanic acid.

-

Aseptic Environment: Perform all subsequent steps in a laminar flow hood using proper aseptic technique.[14]

-

Weighing: Accurately weigh the calculated amount of the powder using an analytical balance and transfer it into a sterile 15 mL conical tube.

-

Dissolution:

-

Add the target volume of sterile DMSO (e.g., 2 mL) to the conical tube containing the powder.

-

Cap the tube securely and vortex at a medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Avoid vigorous shaking that could create aerosols.[14]

-

-

Aliquoting and Storage:

-

Dispense the solution into single-use volumes (e.g., 20-50 µL) in sterile, light-blocking cryovials.

-

Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), and preparation date.

-

Store the aliquots at -20°C for short-term storage (up to 4-6 months) or at -80°C for long-term storage.[16]

-

Caption: Workflow for preparing a primary DMSO stock solution.

Protocol II: Preparation of Aqueous Working Solutions for Assays

Aqueous working solutions must be prepared fresh from the thawed primary stock immediately before each experiment. The instability of the β-lactam ring in aqueous environments makes this step critical for reproducibility.[14][17]

Step-by-Step Methodology:

-

Thaw Primary Stock: Remove one aliquot of the primary DMSO stock from the freezer and thaw it at room temperature.[18]

-

Dilution Calculation: Calculate the volume of the primary stock needed to achieve the desired final concentration in your assay buffer. Remember to account for the final assay volume.

-

Formula: V₁ = (C₂ * V₂) / C₁

-

V₁ = Volume of primary stock to use

-

C₁ = Concentration of primary stock (e.g., 10 mg/mL)

-

V₂ = Final volume of working solution

-

C₂ = Desired concentration of working solution

-

-

-

Serial Dilution: It is best practice to perform serial dilutions to achieve low (µM or nM) concentrations accurately.

-

Preparation: Add the calculated volume of the thawed primary stock to the appropriate volume of sterile, room-temperature assay buffer. Mix gently by pipetting or inverting the tube. This working solution is not stable and must be used immediately. [18]

-

Solvent Control: Always prepare a corresponding vehicle control using the same final concentration of DMSO in the assay buffer as your test samples. This is crucial to nullify any effects of the solvent on the biological system.[19]

Stability and Degradation: The Imperative of Proper Storage

The primary mechanism of degradation for all penicillins is the hydrolytic cleavage of the β-lactam ring, which results in the formation of inactive penicilloic acid.[1][10] This reaction is catalyzed by water and is sensitive to pH and temperature.

Caption: Hydrolysis of the β-lactam ring leads to inactivation.

Self-Validating System and Trustworthiness:

-

Visual Inspection: Before use, always inspect a thawed aliquot. The solution should be clear and free of precipitates. If crystals are observed, the compound may have come out of solution, and the aliquot should be discarded.

-

Fresh Preparations: The most reliable way to ensure activity is to use freshly prepared aqueous working solutions for every experiment. Data generated from stored aqueous solutions are unreliable.[14][18]

-

Consistent Controls: Including a positive control (e.g., a known β-lactamase inhibitor like clavulanic acid) and a negative vehicle control in every assay plate validates the experimental run.[15][19]

Conclusion

The biological activity of 6-(Methoxymethylene)penicillanic acid is intrinsically linked to the chemical integrity of its β-lactam ring. Adherence to the protocols outlined in this application note—specifically the use of high-purity reagents, aseptic techniques, anhydrous DMSO for primary stocks, single-use aliquoting to prevent freeze-thaw cycles, and the immediate use of freshly prepared aqueous working solutions—is paramount. By understanding and controlling for the compound's inherent instability, researchers can ensure the generation of accurate, reproducible, and trustworthy data in their in vitro studies.

References

-

NextSDS. (n.d.). 6-(methyoxymethylene)penicillanic acid — Chemical Substance Information. Retrieved from [Link]

-

Microbiology and Molecular Biology, University of Florida. (n.d.). Stock Solution. Retrieved from [Link]

-

University of Washington Department of Microbiology. (n.d.). Antibiotic stocks. Retrieved from [Link]

-

Hooijerink, H., et al. (2010). Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry. Food Additives & Contaminants: Part A, 27(5), 606-616. Retrieved from [Link]

-

Assay Genie. (n.d.). Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). Retrieved from [Link]

-

Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

- Beecham Group Ltd. (1981). EP0029871A1 - 6-Alpha-methoxy penicillin derivatives, process for their preparation and pharmaceutical compositions comprising them. Google Patents.

-

Brenner, D. G., & Knowles, J. R. (1984). 6-(Methoxymethylene)penicillanic acid: inactivator of RTEM β-lactamase from Escherichia coli. Biochemistry, 23(24), 5839–5846. Retrieved from [Link]

-

Nishida, M., et al. (1969). In Vitro Studies of a New Semisynthetic Penicillin, 6-(D-α-Sulfoaminophenylacetamido)-Penicillanic Acid. Applied Microbiology, 18(1), 76-79. Retrieved from [Link]

-

PubMed. (1969). In vitro studies of a new semisynthetic penicillin, 6-(d-alpha-sulfoaminophenylacetamido)-penicillanic acid. Applied Microbiology, 18(1), 76-9. Retrieved from [Link]

-

Stewart, G. T. (1960). Pharmacology of methicillin. British Medical Journal, 2(5199), 694-699. Retrieved from [Link]

-

Mayo Clinic. (2026). Amoxicillin and clavulanate (oral route). Retrieved from [Link]

-

Inxight Drugs. (n.d.). 6-Aminopenicillanic acid. Retrieved from [Link]

-

Cole, M., Kenig, M. D., & Hewitt, V. A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. Antimicrobial Agents and Chemotherapy, 3(4), 463-468. Retrieved from [Link]

-

Tooke, C. L., et al. (2019). β-Lactam and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033900. Retrieved from [Link]

- Google Patents. (2016). CN106086151A - 6 aminopenicillanic acids and preparation method thereof.

-

Papp-Wallace, K. M. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Methods in Molecular Biology, 1938, 3-24. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-APA. Retrieved from [Link]

-

Patsnap Synapse. (2023). What are β-lactamase inhibitor and how do you quickly get the latest development progress?. Retrieved from [Link]

-

Chow, S. (2023). Penicillin Mechanism. News-Medical.Net. Retrieved from [Link]

-

Kumar, S., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology, 13, 1032857. Retrieved from [Link]

- Pfizer Inc. (1978). US4113566A - Process for preparing 6-aminopenicillanic acid. Google Patents.

-

Pharmacy 180. (n.d.). Penicillins - Chemistry and Properties, Mechanism of Action. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-amino-penicillanic acid. Retrieved from [Link]

-

DigitalCommons@URI. (1968). Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 6-Aminopenicillanic acid [drugs.ncats.io]

- 3. 6-APA - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]

- 10. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 87-53-6: Penicillanic acid | CymitQuimica [cymitquimica.com]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 17. pharmacy180.com [pharmacy180.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. assaygenie.com [assaygenie.com]

Application Note: Minimum Inhibitory Concentration (MIC) and Synergy Testing using 6-(Methoxymethylene)penicillanic Acid

Introduction & Scientific Rationale

The rapid proliferation of β -lactamase-producing pathogens necessitates the continuous development and rigorous evaluation of novel β -lactamase inhibitors. 6-(Methoxymethylene)penicillanic acid (6-MMPA) is a highly potent, mechanism-based inactivator of Class A β -lactamases, specifically targeting the RTEM enzyme found in resistant strains of Escherichia coli ()[1].

Because 6-MMPA possesses negligible intrinsic antibacterial activity on its own, standard single-agent MIC testing is insufficient to evaluate its pharmacological efficacy. Its true therapeutic value lies in its ability to rescue vulnerable β -lactam antibiotics (e.g., ampicillin or ceftazidime) from enzymatic hydrolysis. Therefore, evaluating 6-MMPA requires a checkerboard broth microdilution assay to accurately quantify the synergistic interaction between the inhibitor and a partner antibiotic[2].

Mechanism of Action: The Causality of Inhibition

To design an effective synergy assay, one must first understand the kinetic causality of the inhibitor. 6-MMPA acts as a "suicide substrate." When the RTEM β -lactamase attacks the β -lactam ring of 6-MMPA, an acyl-enzyme intermediate is formed.

The presence of the methoxymethylene group at the 6-position critically alters the enzyme's normal catalytic partitioning. Rather than undergoing rapid hydrolysis (which would free the enzyme and destroy the inhibitor), the intermediate undergoes a slow rearrangement into a stable trans-enamine species, effectively cross-linking and irreversibly trapping the enzyme[3]. This kinetic bottleneck is the causal mechanism that protects the partner antibiotic, allowing it to reach its penicillin-binding protein (PBP) targets and halt bacterial cell wall synthesis.

Figure 1: Mechanism-based irreversible inactivation of RTEM beta-lactamase by 6-MMPA.

Experimental Design: A Self-Validating System

The checkerboard assay is a two-dimensional matrix that tests serial dilutions of two drugs simultaneously. To ensure the assay functions as a self-validating system , specific Quality Control (QC) strains must be included to logically gate the results:

-

Negative Control Strain (e.g., E. coli ATCC 25922): Lacks β -lactamase. The MIC of the partner antibiotic should remain unchanged regardless of the 6-MMPA concentration. If the MIC drops, 6-MMPA is exhibiting off-target antibacterial toxicity or membrane disruption.

-

Positive Control Strain (e.g., E. coli ATCC 35218): Produces TEM-1 β -lactamase. The MIC of the partner antibiotic should be high when tested alone, but drop significantly in the presence of 6-MMPA.

This logical gating ensures that any observed synergy is exclusively due to targeted β -lactamase inhibition and not an experimental artifact.

Detailed Protocol: Checkerboard MIC Assay

This protocol is adapted from the for broth microdilution antimicrobial susceptibility testing[4].

Materials Required:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well, clear, flat-bottom microtiter plates

-

6-MMPA powder (Verify purity and salt form for accurate mass calculation)

-

Partner antibiotic powder (e.g., Ampicillin)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Calculate the required mass of 6-MMPA and the partner antibiotic, accounting for active moiety potency.

-

Dissolve in an appropriate solvent (e.g., DMSO or sterile water) to create a 1280 µg/mL stock.

-

Causality Check: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v). Higher concentrations can disrupt bacterial lipid bilayers, artificially lowering the MIC and generating false-positive synergy.

-

-

Plate Setup (2D Matrix):

-

Dispense 50 µL of CAMHB into all test wells of the 96-well plate.

-

X-Axis (Partner Antibiotic): Perform 2-fold serial dilutions of the partner antibiotic horizontally across Columns 1-10.

-

Y-Axis (6-MMPA): Perform 2-fold serial dilutions of 6-MMPA vertically down Rows A-G.

-

Column 11 serves as the 6-MMPA-only control; Row H serves as the partner-antibiotic-only control. Column 12 is reserved for growth and sterility controls.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies from an overnight agar plate.

-

Suspend in sterile saline and adjust turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

-

Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.

-

-

Inoculation & Incubation:

-

Add 50 µL of the diluted inoculum to each well (except the sterility control). The final well volume is 100 µL, yielding a final bacterial concentration of 5×105 CFU/mL.

-

Incubate the plates aerobically at 35 ± 2°C for 16–20 hours.

-

-

Reading and Interpretation:

-

Determine the MIC as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

-

Figure 2: Step-by-step workflow for the 6-MMPA Checkerboard MIC Assay.

Quantitative Data Analysis: FICI Calculation

To mathematically quantify the synergistic effect of 6-MMPA, calculate the Fractional Inhibitory Concentration Index () for the well showing the most significant interaction[2],[5].

Formula: FICI=(MIC of Ampicillin aloneMIC of Ampicillin in combination)+(MIC of 6-MMPA aloneMIC of 6-MMPA in combination)

Standard Interpretation Criteria:

-

Synergy: FICI ≤ 0.5

-

Indifference / Additive: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[6]

Table 1: Example Data Summary for 6-MMPA + Ampicillin against E. coli ATCC 35218

| Agent(s) Tested | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Value | FICI | Interpretation |

| Ampicillin | 64 | 4 | 4 / 64 = 0.0625 | - | - |

| 6-MMPA | >128 | 8 | 8 / 128 = 0.0625 | - | - |

| Combination | - | - | - | 0.125 | Synergy |

Note: Because 6-MMPA often has an MIC >128 µg/mL when tested alone, the highest tested concentration (e.g., 128 µg/mL) is used as the denominator for a conservative FICI calculation.

References

-

Brenner, D. G., & Knowles, J. R. (1984). 6-(Methoxymethylene)penicillanic Acid: Inactivator of RTEM β -Lactamase from Escherichia coli. Biochemistry, 23(24), 5839–5846.[Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07).[Link]

-

Bell, B. G., et al. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. Journal of Clinical Microbiology.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clsi.org [clsi.org]

- 5. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopy Characterization of 6-(Methoxymethylene)penicillanic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Introduction & Scientific Rationale

6-(Methoxymethylene)penicillanic acid is a potent, mechanism-based inactivator of serine β-lactamases, notably the RTEM β-lactamase from Escherichia coli [1]. The substitution of the classical 6-amino group with an exocyclic methoxymethylene moiety fundamentally alters the electronic and steric landscape of the penam nucleus, allowing it to act as a "suicide substrate."

Accurate structural characterization of this compound is critical for two primary reasons:

-

Stereochemical Dependency: The exocyclic double bond at C-6 can exist in E or Z configurations. The spatial orientation of the methoxy group dictates the molecule's trajectory and binding affinity within the β-lactamase active site.

-

Chemical Lability: The highly strained β-lactam ring (4-thia-1-azabicyclo[3.2.0]heptane system) is highly prone to hydrolysis, epimerization, and polymerization if mishandled.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the molecular structure, determine the E/Z isomeric ratio, and confirm the structural integrity of the β-lactam core prior to biological assays [2].

Experimental Design & Causality

As a best practice in analytical characterization, every step of the NMR workflow must be driven by the specific chemical properties of the target analyte.

Solvent Selection

-

Choice: Deuterated Chloroform (CDCl₃) pre-treated with basic alumina.

-

Causality: Penicillanic acid derivatives are highly susceptible to acid-catalyzed degradation and solvolysis in protic solvents (e.g., D₂O, Methanol-d₄). CDCl₃ ensures the stability of the β-lactam ring during prolonged 2D NMR acquisitions. However, standard CDCl₃ often contains trace amounts of DCl (a byproduct of photolytic degradation). These traces must be neutralized using basic alumina immediately prior to sample preparation to prevent epimerization at C-5 or irreversible ring opening.

Pulse Sequence Selection & Self-Validation

-

1H and 13C (1D): Provides a rapid assessment of purity and structural integrity. Self-Validating Check: The intact β-lactam C-7 carbonyl typically resonates at ~168 ppm. A shift of this carbonyl peak to >174 ppm is a definitive diagnostic indicator of unwanted ring-opening (hydrolysis)[3]. If this shift is observed, the sample must be discarded before wasting spectrometer time on 2D experiments.

-

HSQC & HMBC (2D): Essential for mapping the quaternary carbons (C-2, C-6, C-7) and confirming the scalar connectivity of the exocyclic =CH-O-CH₃ group to the penam core.

-

NOESY (2D): The definitive experiment for stereochemical assignment. In the Z-isomer, the vinyl proton (=CH-O) is positioned cis to the carbonyl, while the methoxy protons (-OCH₃) are spatially close to the H-5 bridgehead proton. A strong Nuclear Overhauser Effect (NOE) cross-peak between the -OCH₃ and H-5 confirms the Z-configuration.

Step-by-Step Analytical Protocol

Sample Preparation

-

Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short glass-wool plugged pipette containing 2 cm of activated basic alumina (Brockmann Grade I) immediately before use.

-

Dissolution: Weigh exactly 15.0 mg of 6-(methoxymethylene)penicillanic acid into a clean, dry glass vial. Add 0.6 mL of the neutralized CDCl₃.

-

Homogenization: Vortex gently for 30 seconds. Crucial: Do not use ultrasonic baths, as localized cavitation heating can degrade the strained bicyclic sample.

-

Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette.

Instrument Setup and Tuning

-

Probe Insertion: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm inverse detection probe (e.g., BBO or TCI cryoprobe).

-

Temperature Control: Regulate the probe temperature strictly to 298 K (25 °C) to prevent thermal degradation.

-

Tuning & Shimming: Perform automated tuning and matching (ATM). Shim the magnet using gradient shimming (TopShim) to achieve a line width of < 0.8 Hz on the residual CHCl₃ peak (7.26 ppm).

-

Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure quantitative accuracy in 1D integration and optimal coherence transfer in 2D experiments.

Acquisition Parameters

-

¹H NMR: Spectral width (SW) 12 ppm; Relaxation delay (D1) 5.0 s (ensures complete relaxation of the methoxy and methyl protons for accurate E/Z ratio integration); Number of scans (NS) 16.

-

¹³C NMR: SW 220 ppm; D1 2.0 s; NS 1024; employ ¹H decoupling (WALTZ-16).

-

NOESY: Mixing time (d8) of 300-400 ms. Acquire with 2048 x 256 data points to ensure sufficient resolution in the indirect dimension for resolving the bridgehead protons.

Data Presentation & Interpretation

The following tables summarize the expected chemical shifts for the major Z-isomer of 6-(methoxymethylene)penicillanic acid, assuming an intact β-lactam core.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 2-CH₃ (α) | 1.45 | Singlet (s) | - | 3H | Gem-dimethyl |

| 2-CH₃ (β) | 1.55 | Singlet (s) | - | 3H | Gem-dimethyl |

| -OCH₃ | 3.90 | Singlet (s) | - | 3H | Methoxy group |

| H-3 | 4.40 | Singlet (s) | - | 1H | Thiazolidine CH |

| H-5 | 5.20 | Doublet (d) | 1.2 | 1H | Bridgehead CH |

| =CH-O | 7.10 | Doublet (d) | 1.2 | 1H | Vinyl proton |

| -COOH | 10.50 | Broad singlet (br s) | - | 1H | Carboxylic acid |

Note: The small allylic coupling (J = 1.2 Hz) between H-5 and the vinyl proton is a distinct, diagnostic feature of the 6-alkylidene penam system.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

| Carbon Position | Chemical Shift (δ, ppm) | Type | Diagnostic Significance |

| 2-CH₃ (α/β) | 26.0, 31.5 | Primary (CH₃) | Confirms intact gem-dimethyls |

| -OCH₃ | 61.0 | Primary (CH₃) | Confirms methoxy substitution |

| C-2 | 63.5 | Quaternary (C) | Thiazolidine core |

| C-3 | 68.0 | Tertiary (CH) | Thiazolidine core |

| C-5 | 71.5 | Tertiary (CH) | Bridgehead carbon |

| C-6 | 132.0 | Quaternary (C) | Alkylidene substitution site |

| =CH-O | 158.5 | Tertiary (CH) | Exocyclic double bond |

| C-7 (β-lactam) | 168.0 | Quaternary (C=O) | Critical: Confirms intact β-lactam |

| C-3 (COOH) | 172.5 | Quaternary (C=O) | Carboxylic acid |

Workflow Visualization

The following diagram outlines the logical progression of the NMR characterization, emphasizing the self-validating checkpoints required to ensure scientific integrity.

Workflow for the structural and stereochemical validation of penicillanic acid derivatives via NMR.

References

-

Brenner, D. G., & Knowles, J. R. (1984). 6-(Methoxymethylene)penicillanic acid: inactivator of RTEM beta-lactamase from Escherichia coli. Biochemistry, 23(24), 5839–5846. URL:[Link]

-

Chang, C.-J., & Peck, J. M. (1977). Preparation, identification, and quantitative NMR determination of silyl derivatives of 6-aminopenicillanic acid, 7-amino-3-methyl-delta3-cephem-4-carboxylic acid, and 7-amino-3-acetoxymethyl-delta3-cephem-4-carboxylic acid. Journal of Pharmaceutical Sciences, 66(12), 1767–1769. URL:[Link]

- Barth, W. E. (2000). 2β-substituted-6-alkylidene penicillanic acid derivatives as β-lactamase inhibitors. US Patent 6,156,745A.

How to prevent degradation of 6-(Methyoxymethylene)penicillanic acid in aqueous solutions

Welcome to the Application Scientist Knowledge Base Topic: Stabilizing 6-(Methoxymethylene)penicillanic Acid in Aqueous Solutions Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

6-(Methoxymethylene)penicillanic acid (6-MMPA) is a potent, mechanism-based inactivator of class A β-lactamases (such as the RTEM β-lactamase)[1][2]. However, its bicyclic penam nucleus—consisting of a highly strained β-lactam ring fused to a thiazolidine ring—is notoriously susceptible to hydrolytic degradation in aqueous environments[3].

This technical support guide provides field-proven methodologies, kinetic insights, and troubleshooting FAQs to prevent degradation, ensuring the scientific integrity and reproducibility of your assays.

Section 1: The Causality of Degradation (Why it Happens)

To prevent degradation, you must first understand the physicochemical drivers of β-lactam instability. Degradation is not a single pathway but a complex interplay of pH, temperature, and buffer nucleophilicity.

-

Base-Catalyzed Hydrolysis: At pH > 7.0, hydroxide ions aggressively attack the carbonyl carbon of the β-lactam ring. This leads to irreversible ring opening and the formation of a hydrated lactam, rendering the molecule biologically inactive[4]. Base-catalyzed hydrolysis rates are significantly faster than neutral or acid-catalyzed rates[4].

-

Temperature Kinetics: The hydrolysis of β-lactams follows Arrhenius kinetics. For every 10°C increase in temperature, the rate of hydrolysis increases by 2.5- to 3.9-fold[4]. At physiological temperatures (37°C), the half-life of β-lactams in standard media can plummet to a mere 2 to 6 hours[5].

-

Buffer Catalysis: General base catalysis occurs when nucleophilic buffer components (e.g., phosphate or citrate) actively participate in the cleavage of the β-lactam ring, accelerating degradation even at a neutral pH.

Fig 1. Primary degradation pathways of 6-MMPA in aqueous environments.

Section 2: Quantitative Stability Data

To design a self-validating experimental setup, you must account for the expected half-life of your compound under various conditions.

Table 1: Estimated Half-Lives of β-Lactams in Aqueous Solutions

| Environmental Condition | Temperature | pH | Estimated Half-Life | Primary Degradation Driver |

| Unbuffered Aqueous | 25°C | 7.0 | 5.3 to 27 days | Neutral hydrolysis[4] |

| MOPS Growth Medium | 37°C | 7.4 | 2 to 6 hours | Temperature-accelerated hydrolysis[5] |

| Standard Freezer | -10°C to -25°C | 7.3 | Rapid deterioration | Freeze-concentration effect[6] |

| Ultra-Low Storage | -70°C | 6.8 | > 1 year | Stable, minimal kinetic energy[6] |

Section 3: Step-by-Step Methodology for Preparation and Storage

To ensure trustworthiness in your assays, follow this self-validating protocol for preparing 6-MMPA stocks.

Protocol: Preparation of Stable 6-MMPA Aqueous Stocks

-

Buffer Selection & Preparation: Prepare a 50 mM MOPS (3-(N-morpholino)propanesulfonic acid) buffer. Adjust the pH to 6.5 using dilute NaOH.

-

Expert Insight: MOPS is a non-nucleophilic buffer, preventing the general base catalysis seen with phosphate buffers. A pH of 6.5 to 6.8 represents the optimal stability window for most β-lactams[6].

-

-

Reconstitution: Dissolve the lyophilized 6-MMPA powder in the MOPS buffer to your desired stock concentration (e.g., 10 mg/mL).

-

Crucial: Keep the vial submerged in an ice bath (4°C) during this process to suppress thermal degradation.

-

-

Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

-

Self-Validation Step: Pull a 10 µL aliquot immediately after filtration and run an HPLC assay (UV detection at ~230 nm) to establish your t=0 baseline concentration.

-

-

Aliquoting: Dispense single-use volumes (e.g., 100 µL) into pre-chilled amber microcentrifuge tubes. Amber tubes prevent photo-induced degradation of the conjugated system.

-

Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds. Flash freezing prevents the formation of large ice crystals and bypasses the eutectic phase where solute concentration spikes.

-

Ultra-Low Storage: Transfer immediately to a -70°C freezer.

Fig 2. Optimized workflow for the preparation and storage of 6-MMPA stocks.

Section 4: Troubleshooting FAQs

Q: I stored my 6-MMPA aliquots at -20°C, but they lost inhibitory activity within a week. Why? A: This is caused by the freeze-concentration effect . At temperatures between -10°C and -25°C, the solution may undergo intermittent freezing and thawing, or fail to freeze completely[6]. As water crystallizes into pure ice, the remaining liquid pockets become hyper-concentrated with buffer salts and the drug. This drastic shift in local pH and concentration accelerates the hydrolysis of the β-lactam ring. Storage at -70°C is mandatory to ensure complete vitrification and stability[6].

Q: Can I use standard PBS (Phosphate-Buffered Saline) to dissolve 6-MMPA? A: No. Phosphate ions act as general base catalysts. They nucleophilically attack the β-lactam carbonyl, accelerating the opening of the thiazolidine/β-lactam fused system. Always substitute PBS with non-nucleophilic buffers like MOPS or MES when working with sensitive β-lactamase inhibitors.

Q: How do I account for 6-MMPA degradation during a 24-hour Minimum Inhibitory Concentration (MIC) assay? A: This is a critical oversight in many labs. β-lactams can degrade rapidly in bacterial growth media at 37°C, with half-lives sometimes as short as 2 hours[5]. If your assay runs for 24 hours, the effective concentration of the inhibitor drops to near zero, leading to false-positive resistance profiles. Solution: Lower the pH of your Mueller-Hinton broth slightly to 6.8, which improves stability[6]. Additionally, implement a "delay time bioassay" or parallel HPLC quantification to mathematically correct for the degraded fraction over the assay's duration[5].

References

-

Title: 6-(Methoxymethylene) penicillanic acid: inactivator of RTEM β-lactamase from Escherichia coli Source: Biochemistry (ACS Publications) URL: [Link]

-

Title: pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin Source: PubMed (NIH) / Science of the Total Environment URL: [Link]

-

Title: Stability of β-lactam antibiotics in bacterial growth media Source: PubMed (NIH) URL: [Link]

-

Title: Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays Source: PubMed (NIH) URL: [Link]

Sources

- 1. US6156745A - 2β-substituted-6-alkylidene penicillanic acid derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]

- 2. The Effect of the Inhibitor–Resistant M69V Substitution on the Structures and Populations of Trans–Enamine β-Lactamase Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming solubility issues with 6-(Methyoxymethylene)penicillanic acid in organic solvents

Category: Beta-Lactam Chemistry & Inhibitor Development Topic: Overcoming Solubility Issues with 6-(Methoxymethylene)penicillanic Acid in Organic Solvents

Mechanistic Overview of the Solubility Challenge

6-(Methoxymethylene)penicillanic acid is a highly potent, mechanism-based inactivator of RTEM β -lactamases, first characterized in foundational kinetic studies by [1]. While its efficacy in aqueous biological assays is well-documented, researchers frequently encounter severe solubility bottlenecks when transitioning this compound into non-polar organic solvents for downstream derivatization or deep organic synthesis.

The Causality of Insolubility: The poor organic solubility of the free acid is driven by two competing structural factors:

-

Strong Intermolecular Hydrogen Bonding: The C-3 carboxylic acid acts as both a strong hydrogen bond donor and acceptor, forming highly stable crystalline dimers that resist dissolution in solvents lacking H-bond disruption capabilities (e.g., dichloromethane, hexanes).

-

High Dipole Moment: The fused bicyclic system (the β -lactam ring fused to the thiazolidine ring) creates a localized polar core. When the carboxylic acid is unmasked, the molecule exhibits zwitterionic-like behavior in the presence of trace moisture, further driving it out of the organic phase.

To overcome this, we must chemically mask the H-bond donor (via esterification) or shield the charge with lipophilic bulk (via salt formation).

Quantitative Solubility Profiles

The following table summarizes the comparative solubility of 6-(methoxymethylene)penicillanic acid across its various physical forms. Use this data to select the appropriate modification for your target solvent system.

| Solvent System | Free Acid (mg/mL) | TEA Salt (mg/mL) | Benzhydryl Ester (mg/mL) |

| Water (pH 2.0) | < 0.1 | < 0.1 | < 0.01 |

| Water (pH 7.4) | > 50.0 | > 50.0 | < 0.01 |

| Dichloromethane (DCM) | < 1.0 | > 100.0 | > 200.0 |

| Ethyl Acetate (EtOAc) | ~ 5.0 | > 50.0 | > 150.0 |

| Hexanes | < 0.1 | < 1.0 | ~ 10.0 |

| DMSO / DMF | > 200.0 | > 200.0 | > 200.0 |

Data represents empirically observed solubility thresholds at 25°C. Values >50 mg/mL are considered highly soluble for standard synthetic workflows.

Decision Matrix: Selecting a Solubilization Strategy

Workflow for selecting the optimal solubilization strategy based on downstream needs.

Troubleshooting FAQs

Q1: Why does the free acid crash out of my dichloromethane (DCM) reaction mixture even after initial dissolution? A: This is a classic symptom of trace moisture or temperature fluctuations inducing crystallization of the H-bonded dimers. DCM cannot solvate the polar carboxylate effectively. If your reaction requires DCM, you must convert the free acid to a lipophilic salt (like a Triethylammonium [TEA] salt) prior to the reaction. The bulky ethyl groups of TEA shield the carboxylate, allowing London dispersion forces to keep the complex solvated in halogenated organics.

Q2: I need to perform a reaction that is sensitive to amines. What is the alternative to TEA salts? A: If amine salts will interfere with your reagents (e.g., in certain cross-coupling or sensitive acylation reactions), you must use a transient protecting group. Benzhydryl (diphenylmethyl) esters are the gold standard here. As noted in standard β -lactam derivatization literature [2], esterification removes the H-bond donor entirely, rendering the penam core highly soluble in DCM, ether, and ethyl acetate.

Q3: Can I just use DMSO or DMF to force it into solution? A: Yes, but with strict caveats. Polar aprotic solvents like DMSO and DMF disrupt H-bonding and will dissolve the free acid easily. However, β -lactam rings are highly susceptible to nucleophilic attack and hydrolysis. DMF often contains trace dimethylamine (a degradation product), which will rapidly open the β -lactam ring of 6-(methoxymethylene)penicillanic acid. If you must use DMF, it must be strictly anhydrous and amine-free.

Validated Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints so you can confirm success before proceeding to expensive downstream steps.

Protocol A: Preparation of the Lipophilic Triethylammonium (TEA) Salt

Use this protocol when you need immediate solubility in DCM or THF without adding synthetic deprotection steps later.

-

Suspension: Suspend 6-(methoxymethylene)penicillanic acid (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) at 0 °C.

-

Causality: EtOAc is polar enough to wet the compound but non-polar enough to keep impurities dissolved while the pure free acid remains suspended. 0 °C suppresses any potential β -lactam degradation.

-

-

Salt Formation: Dropwise add Triethylamine (TEA) (1.05 eq) under continuous stirring.

-

Causality: The slight 0.05 eq excess ensures complete deprotonation of the C-3 carboxylic acid without leaving a massive excess of nucleophilic amine in the system.

-

-

Self-Validation (Visual): Stir for 15–30 minutes. The opaque, milky suspension will transition into a completely clear, pale-yellow solution. Do not proceed until the solution is entirely transparent. This phase change is your absolute confirmation of successful ion-pair formation.

-

Isolation: Concentrate the solution under reduced pressure and dry under high vacuum for 4 hours to yield the TEA salt as a hygroscopic foam.

-

Self-Validation (Analytical): Dissolve a small aliquot in CDCl3 and analyze via 1H NMR. You must observe the characteristic TEA triplet (~1.3 ppm) and quartet (~3.1 ppm) integrating in a 1:1 molar ratio with the penicillanic acid C-5 proton (~5.5 ppm).

Step-by-step workflow for generating the highly soluble TEA salt of the penicillanic acid.

Protocol B: Transient Benzhydryl Esterification

Use this protocol for complex, multi-step organic synthesis where the carboxylic acid must be covalently masked, as commonly utilized in patent literature for penam derivatives [3].

-

Solvation: Dissolve the free acid in anhydrous DCM using the TEA salt method (Protocol A) to ensure a homogeneous starting environment.

-

Esterification: Add diphenyldiazomethane (1.1 eq) to the solution at room temperature.

-

Causality: Diphenyldiazomethane reacts specifically and cleanly with carboxylic acids. It avoids the use of harsh coupling reagents (like EDC/HOBt) which can inadvertently trigger β -lactam ring opening or epimerization at the C-6 position.

-

-

Self-Validation (Visual): Diphenyldiazomethane has a distinct, deep purple/red color. As the reaction proceeds and nitrogen gas is evolved, the color will fade. The reaction is complete when the solution stabilizes to a pale yellow/colorless state.

-

Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Self-Validation (Analytical): Spot the product on a TLC plate. The benzhydryl ester will show a massive shift to a higher Rf value (highly non-polar) compared to the baseline-retained free acid.

References

-

Title: 6-(Methoxymethylene)penicillanic Acid: Inactivator of RTEM β -Lactamase from Escherichia coli. Source: Biochemistry, 23(24), 5839-5846. (1984). URL: [Link]

-

Title: 6-APA (6-Aminopenicillanic acid) - History and Synthesis. Source: Wikipedia, The Free Encyclopedia. (2024). URL: [Link]

- -lactamase inhibitors.

Sources

Technical Support Center: Troubleshooting 6-(Methoxymethylene)penicillanic Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 6-(Methoxymethylene)penicillanic acid during High-Performance Liquid Chromatography (HPLC).

This compound, a potent β-lactamase inhibitor, presents two primary chromatographic challenges: a highly strained, hydrolytically unstable β-lactam ring[1], and a free carboxylic acid moiety (pKa ~2.5–3.0) that is prone to secondary electrostatic interactions[2]. Failure to control these factors inevitably leads to poor peak shape, including severe tailing, splitting, and retention time drift.

Diagnostic Workflow for Peak Shape Anomalies

Before adjusting your instrument parameters, use the following logic tree to isolate the root cause of your peak shape deformation.

Diagnostic workflow for identifying and resolving peak shape anomalies in penicillanic acid chromatography.

Troubleshooting Guide & FAQs

Q1: Why does the 6-(Methoxymethylene)penicillanic acid peak exhibit severe tailing (USP Tailing Factor > 1.5)? A1: Tailing in penicillanic acid derivatives is primarily driven by secondary interactions between the free carboxylic acid moiety and residual silanol groups on the silica-based stationary phase[2][3].

-

The Causality: If the mobile phase pH is above 4.0, the carboxylic acid deprotonates into an anion. These anions interact strongly with ionized silanols and trace metal impurities in the column frit, causing the analyte molecules to "stick" and elute slowly, forming a tail[3].

-

The Solution: Lower the mobile phase pH to 2.5–3.5 using a phosphate buffer or formic acid[2]. This ensures the carboxylic acid remains fully protonated (neutral), eliminating electrostatic drag. Furthermore, switch to a highly end-capped or base-deactivated C18 column to physically shield remaining silanols[4].

Q2: I am observing peak splitting or a prominent shoulder on the main peak. Is this an impurity or a chromatographic artifact? A2: Peak splitting for β-lactams is usually the result of either chemical degradation or a solvent mismatch[5].

-

The Causality: 6-(Methoxymethylene)penicillanic acid contains a highly reactive β-lactam ring that undergoes rapid nucleophilic attack and hydrolysis in aqueous solutions at room temperature[1]. Ring-opened degradation products (e.g., penicilloic acid derivatives) often elute closely to the parent compound, appearing as a shoulder. Alternatively, if the sample is dissolved in a solvent stronger (e.g., 100% methanol) than the mobile phase, localized disruption of the partitioning process occurs at the column head, physically splitting the analyte band[5].

-

The Solution: Dissolve the sample directly in the initial mobile phase. Maintain the autosampler at 4°C and prepare fresh standards daily to halt hydrolytic degradation.

Q3: The retention time of my compound is drifting earlier over multiple injections. How do I stabilize it? A3: Retention time drift for ionizable compounds indicates inadequate buffer capacity or stationary phase dewetting[6].

-

The Causality: If the buffer concentration is too low (<10 mM), the local pH inside the column fluctuates with each injection as the sample matrix passes through. This alters the ionization state of the analyte run-to-run[6].

-

The Solution: Ensure the aqueous portion of the mobile phase contains at least 20 mM of a robust buffer (e.g., monobasic potassium phosphate)[4][7]. Allow adequate equilibration time (at least 10 column volumes) before initiating the sequence[8].

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, do not rely on arbitrary instrument settings. Implement the following self-validating protocols.

Protocol 1: Mobile Phase Preparation & Column Equilibration

Objective: Establish a robust, buffered environment to suppress carboxylic acid ionization and prevent β-lactam degradation.

-

Buffer Preparation: Weigh 2.72 g of monobasic potassium phosphate ( KH2PO4 ) and dissolve in 1000 mL of HPLC-grade water to yield a 20 mM solution[4][7].

-

pH Adjustment (Critical Step): Titrate the buffer with dilute phosphoric acid ( H3PO4 ) until the pH reaches exactly 3.0 ± 0.1.

-

Causality: This pH is approximately 1 unit below the pKa of the penicillanic acid moiety, ensuring >90% protonation to eliminate silanol-driven tailing[2].

-

-

Solvent Filtration: Filter the buffer through a 0.22 µm nylon membrane.

-

Causality: Removes particulates that cause high backpressure or act as nucleation sites for degradation[6].

-

-

Column Conditioning: Install an end-capped C18 column. Flush with 5 column volumes of 95% Water / 5% Methanol.

-

Causality: Purges storage solvents and prevents buffer salts from precipitating inside the column[8].

-

-

System Validation: Introduce the buffered mobile phase (e.g., 60:40 Buffer:Methanol) and equilibrate for at least 10 column volumes. The system is validated for use only when the baseline noise is <0.05 mAU and system pressure variance is <1%[8].

Protocol 2: Sample Preparation for Hydrolysis-Prone β-Lactams

Objective: Prevent ex-vivo degradation of 6-(Methoxymethylene)penicillanic acid prior to injection.

-

Diluent Selection: Prepare the sample diluent to exactly match the initial mobile phase composition (e.g., 60% Buffer / 40% Methanol)[7].

-

Causality: Matching the diluent prevents peak splitting caused by solvent front disruptions[5].

-

-

Sample Dissolution: Weigh the standard and dissolve it in the diluent to a target concentration of 0.1 - 0.5 mg/mL.

-

Thermal Protection: Transfer the vials immediately to a temperature-controlled autosampler set to 4°C.

-

Causality: β-lactam rings undergo rapid hydrolysis at room temperature; chilling kinetically halts this degradation[1].

-

-

System Suitability Test (SST): Inject a resolution solution containing the parent compound and a known degradation product (e.g., a ring-opened derivative) to verify a resolution ( Rs ) > 2.0 before running unknown samples[7].

Quantitative Diagnostic Metrics

Monitor the following parameters during your System Suitability Test (SST). If any metric falls outside the target range, apply the primary corrective action before proceeding.

| Chromatographic Metric | Target Value | Symptom if Out of Specification | Primary Corrective Action |

| USP Tailing Factor ( T ) | 0.9 - 1.5 | T>1.5 indicates silanol interactions or column void[3]. | Adjust mobile phase pH to 2.5–3.5; switch to an end-capped column[2]. |

| Peak Asymmetry ( As ) | 0.9 - 1.2 | As<0.9 (Fronting) indicates column mass overload[6]. | Dilute sample by 5x or reduce injection volume to 5 µL. |

| Retention Time %RSD | < 1.0% | Drifting RT indicates poor buffering or a pump leak[6]. | Increase buffer concentration to 20 mM; check pump check valves[4]. |

| Resolution ( Rs ) | > 2.0 | Co-elution with hydrolyzed β-lactam ring degradation products[7]. | Optimize gradient slope; ensure autosampler is chilled to 4°C. |

References

- USP Monographs: Penicillin G Potassium. uspbpep.com.

- Technical Support Center: Optimizing HPLC Methods for Clemizole and Penicillin Separation. Benchchem.

- Assay Analysis for Penicillin G Sodium. lcms.cz.

- HPLC METHODOLOGY MANUAL. University of Notre Dame.

- US6156745A - 2β-substituted-6-alkylidene penicillanic acid derivatives as β-lactamase inhibitors. Google Patents.

- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

- What are the Common Peak Problems in HPLC. Chromatography Today.

- HPLC Troubleshooting. Thermo Fisher Scientific.

Sources

- 1. US6156745A - 2β-substituted-6-alkylidene penicillanic acid derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. waters.com [waters.com]

- 4. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. uspbpep.com [uspbpep.com]

- 8. padproject.nd.edu [padproject.nd.edu]

- 9. lcms.cz [lcms.cz]

Optimizing long-term storage conditions for 6-(Methyoxymethylene)penicillanic acid samples

Technical Support Center: 6-(Methyoxymethylene)penicillanic Acid

A Guide to Optimizing Long-Term Storage Conditions

Welcome to the technical support center for 6-(Methyoxymethylene)penicillanic acid (CAS No. 93040-42-7). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical advice for maintaining the integrity and potency of your samples during long-term storage. As a Senior Application Scientist, my goal is to explain not just the protocols, but the scientific principles that underpin them, ensuring the success and reproducibility of your experiments.

The Core Challenge: Understanding the Instability of the Beta-Lactam Ring

The efficacy of 6-(Methyoxymethylene)penicillanic acid, like all penicillin derivatives, is intrinsically linked to its core chemical structure: a highly strained four-membered ring known as the β-lactam ring .[1][2] This ring is the molecule's functional heart, enabling it to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[3]

However, the very chemical strain that makes the β-lactam ring biologically active also renders it susceptible to degradation. The primary pathway of inactivation is hydrolysis , where the amide bond within the ring is cleaved, leading to the formation of biologically inactive penicilloic acid.[2][3][4] This process is irreversible and is accelerated by several environmental factors. Understanding and mitigating these factors is the cornerstone of successful long-term storage.

Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the critical hydrolytic cleavage of the β-lactam ring, the most common cause of potency loss in penicillanic acid derivatives.

Caption: A logical workflow for troubleshooting sample potency issues.

Q: I've noticed a change in the color or texture of my powdered sample. What does this mean?

A: Any physical change in the appearance of the powder (e.g., clumping, discoloration from white to off-white or yellow) is a strong indicator of degradation. Clumping suggests moisture absorption, which precedes hydrolysis. Discoloration can indicate the formation of various degradation products. [2]If you observe these changes, the sample's integrity is compromised, and it should not be used for quantitative or sensitive experiments. A chemical analysis is recommended to confirm its status.

Q: How can I quantitatively assess the stability of my stored sample?

A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [5][6]A stability-indicating HPLC method can separate the parent 6-(Methyoxymethylene)penicillanic acid from its degradation products. By comparing the peak area of the active compound in your stored sample to that of a freshly prepared standard or a sample from time zero, you can accurately quantify any loss in purity.

Experimental Protocol: HPLC Stability Assessment

This is a general protocol outline. The exact column, mobile phase, and gradient may need to be optimized for your specific equipment and sample matrix.

-

Standard Preparation: Accurately weigh and dissolve a small amount of a trusted, new batch of 6-(Methyoxymethylene)penicillanic acid in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to create a standard solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare your stored sample in the same manner and at the same theoretical concentration as the standard.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220-254 nm. .

-

-

Analysis:

-

Inject the standard to determine the retention time of the active compound.

-

Inject your stored sample. Look for a decrease in the main peak area and the potential appearance of new, earlier-eluting peaks, which often correspond to more polar degradation products like penicilloic acid.

-

-

Quantification: Calculate the purity of your sample using the formula: Purity (%) = (Area_Sample_Peak / Area_Standard_Peak) * 100. A loss of more than 5-10% indicates significant degradation. [7]

Frequently Asked Questions (FAQs)

-

Q1: Can I store 6-(Methyoxymethylene)penicillanic acid in a solution? A: Long-term storage in solution is not recommended. Hydrolysis occurs much faster in aqueous environments, even when frozen. [8][9]If you must prepare a stock solution, it should be made fresh for each experiment. For very short-term storage (1-3 days), aliquots of the solution should be flash-frozen and stored at -80°C, but potency loss is still a risk. [10]

-

Q2: What is the expected shelf-life under the recommended -80°C conditions? A: When stored as a dry solid under inert gas, protected from light, and with minimal moisture exposure, the compound should remain stable for several years. However, it is best practice to periodically re-qualify the material (e.g., annually) using a stability-indicating method like HPLC, especially for cGMP applications.

-

Q3: Is the compound sensitive to freeze-thaw cycles? A: Yes. All β-lactam compounds can be sensitive to the stress of repeated freeze-thaw cycles. [11]This is why preparing single-use aliquots from the solid material is a critical and mandatory step for ensuring long-term integrity.

-

Q4: My sample is dissolved in DMSO for an assay. How long is it stable? A: While DMSO is anhydrous and less reactive than water, degradation can still occur. Stability in DMSO is typically limited to hours or a few days at refrigerated or frozen temperatures. A stability study in your specific solvent and concentration is highly recommended to define this window accurately for your application.

References

-

NextSDS. (n.d.). 6-(methyoxymethylene)penicillanic acid — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

-

Wikipedia. (2024). β-Lactam antibiotic. Retrieved March 18, 2026, from [Link]

-

ResearchGate. (2016). What are the storage conditions (temperature and humidity) for anti biotics in raw form? Retrieved March 18, 2026, from [Link]

-

Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 2(8), a009923. [Link]

-

Schofield, C. J. (n.d.). Biosynthesis and modification of β-lactam antibiotics. Retrieved March 18, 2026, from [Link]

-

Samuni, A. (1975). A spectrophotometric assay of beta-lactamase action on penicillins. Analytical Biochemistry, 63(1), 17-26. [Link]

-

British Journal of Clinical Pharmacology. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. Retrieved March 18, 2026, from [Link]

-

Nickolai, D. J., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(3), 366-370. [Link]

-

AIPAK Engineering. (2025). Liquid Penicillin: The Complete FAQ Guide In 2025. Retrieved March 18, 2026, from [Link]

-

de Voer, G., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(4), 548-554. [Link]

-

Allen, L. V. Jr., & Lo, P. (1979). Stability of oral liquid penicillins in unit dose containers at various temperatures. American Journal of Hospital Pharmacy, 36(2), 209-211. [Link]

-

PubMed. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. Retrieved March 18, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S2. Penicillin Storage Stability. Retrieved March 18, 2026, from [Link]

-

Dzuda, C., & Morton, D. J. (1993). The use of evaporative cooling to extend the shelf life of reconstituted oral penicillin solutions. Journal of Clinical Pharmacy and Therapeutics, 18(3), 187-190. [Link]

-

Baghel, U. S., et al. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 1(1), 271-275. [Link]

-

El-Gindy, A., et al. (2017). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. ResearchGate. [Link]

Sources

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid Penicillin: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]

- 9. The use of evaporative cooling to extend the shelf life of reconstituted oral penicillin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. goldbio.com [goldbio.com]

Technical Support Center: Overcoming Matrix Effects in 6-(Methyoxymethylene)penicillanic Acid LC-MS/MS Analysis